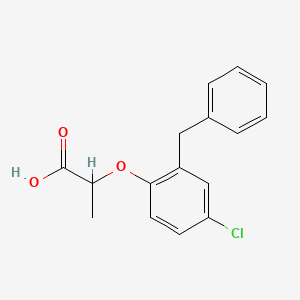

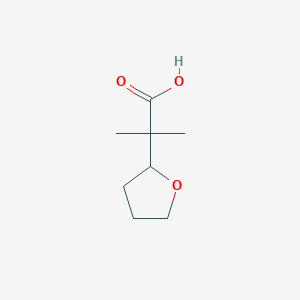

![molecular formula C9H5FO2S B3378040 4-Fluorobenzo[b]thiophene-7-carboxylic acid CAS No. 1379164-23-4](/img/structure/B3378040.png)

4-Fluorobenzo[b]thiophene-7-carboxylic acid

Übersicht

Beschreibung

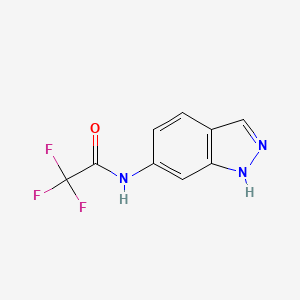

4-Fluorobenzo[b]thiophene-7-carboxylic acid is a chemical compound with the molecular formula C9H5FO2S . It is a solid substance .

Synthesis Analysis

The synthesis of thiophene derivatives, including 4-Fluorobenzo[b]thiophene-7-carboxylic acid, has been a topic of interest in recent years . Various methods have been employed, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of different substrates to form the thiophene ring .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[b]thiophene-7-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a carboxylic acid group and a fluorine atom .Chemical Reactions Analysis

Thiophene derivatives, including 4-Fluorobenzo[b]thiophene-7-carboxylic acid, are known to participate in various chemical reactions . They can undergo reactions with different reagents, leading to the formation of a variety of products .Physical And Chemical Properties Analysis

4-Fluorobenzo[b]thiophene-7-carboxylic acid is a solid substance . It has a molecular weight of 196.2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Solar Cell Enhancement

The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoics, including derivatives of 4-fluorobenzoic acid, has shown significant improvement in conductivity, leading to high-efficiency ITO-free organic solar cells. This enhancement is attributed to the acid-induced phase segregation, depletion of PSS chains, and conformational change of the conductive PEDOT chains, showcasing the potential of 4-fluorobenzo[b]thiophene derivatives in the development of transparent anodes for solar devices (Tan et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Compounds derived from 4-substituted benzo[b]thiophene-2-carboxamidines, which include structures related to 4-fluorobenzo[b]thiophene, have been synthesized and identified as potent and selective inhibitors of urokinase, showcasing their importance in developing new classes of synthetic uPA inhibitors (Bridges et al., 1993). Additionally, 5-substituted benzo[b]thiophene derivatives exhibit potent anti-inflammatory activity, indicating the potential of 4-fluorobenzo[b]thiophene derivatives in the development of new anti-inflammatory agents (Radwan et al., 2009).

Advanced Material Applications

Electrosynthesis of fluorinated benzo[b]thiophene derivatives, including 4-fluorobenzo[b]thiophene, has provided a pathway to synthesize complex fluorinated products. These products find applications in material science, particularly in the development of new materials with unique electrical and optical properties (Yin et al., 2011).

Luminescent Materials

The formation of luminescent supramolecular assemblies using derivatives of dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, related to 4-fluorobenzo[b]thiophene-7-carboxylic acid, through hydrogen-bonded complexes showcases the potential of these compounds in the development of new luminescent materials (Osterod et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-1-benzothiophene-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2S/c10-7-2-1-6(9(11)12)8-5(7)3-4-13-8/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPRMFWHAPJXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CSC2=C1C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[b]thiophene-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)

![cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3377987.png)

![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)

![3-Methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3378035.png)

![5-Bromobenzo[c]isothiazol-3-amine](/img/structure/B3378065.png)